5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole
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Overview
Description
5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,4-triazoles, which have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, and anti-cancer properties . .
Mode of Action
As a member of the 1,2,4-triazole class, it may interact with its targets by forming hydrogen bonds or through hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially leading to the observed biological effects.
Biochemical Pathways
Given the broad range of activities associated with 1,2,4-triazoles, it is likely that this compound affects multiple pathways
Result of Action
Given the range of activities associated with 1,2,4-triazoles, it is likely that this compound has multiple effects at the molecular and cellular level . These could include changes in protein function, alterations in signal transduction pathways, or effects on cell proliferation or survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole involves multiple steps, starting from readily available precursorsThe final step involves the formation of the triazole ring under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromo and fluoro groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and triazole derivatives, such as:
- 5-Bromo-2-aryl benzimidazoles
- 4-Bromo-2-fluorobiphenyl
- Benzamide derivatives
Uniqueness
What sets 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H15BrFN5, with a molecular weight of approximately 364.22 g/mol. The structure includes an imidazole ring and a triazole moiety, with bromine and fluorine substituents that may enhance its reactivity and biological properties .
While specific mechanisms for this compound are not fully elucidated due to limited research data, triazoles are known to exhibit a variety of biological activities. They often act as inhibitors of cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi. This mechanism is similar to established antifungal agents like fluconazole and itraconazole .
Antifungal Activity
Triazoles have been widely recognized for their antifungal properties. The presence of both bromine and fluorine in the structure of this compound suggests enhanced efficacy against specific fungal strains. Preliminary studies indicate that it may inhibit fungal growth by disrupting ergosterol synthesis .
Antibacterial and Anticancer Properties
Some substituted triazoles have demonstrated antibacterial and anticancer activities. Although specific studies on this compound are scarce, its structural similarities to known anticancer agents like anastrozole suggest potential in this area .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the following:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Fluconazole | Triazole ring + Fluorine | Antifungal |
Itraconazole | Triazole ring + Alkyl groups | Antifungal |
Voriconazole | Triazole ring + Aryl groups | Antifungal |
Anastrozole | Triazole ring + Aromatic substitutions | Anticancer |
Uniqueness : The incorporation of both bromine and fluorine may enhance bioactivity and selectivity against specific targets compared to other triazoles .
Properties
IUPAC Name |
5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-propan-2-yl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN5/c1-8(2)22-15(19-9(3)21-22)13-7-18-14(20-13)11-5-4-10(16)6-12(11)17/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXKEKYDVQEBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CN=C(N2)C3=C(C=C(C=C3)Br)F)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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